福辛普利-d5钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fosinopril-d5 Sodium Salt is a deuterated form of fosinopril sodium, a phosphinic acid-containing angiotensin-converting enzyme inhibitor. This compound is primarily used as an analytical standard and research tool for investigations related to fosinopril sodium metabolism, pharmacokinetics, and pharmacodynamics .

科学研究应用

Fosinopril-d5 Sodium Salt is widely used in scientific research, particularly in the fields of:

Chemistry: As an analytical standard for studying the metabolism and pharmacokinetics of fosinopril sodium.

Biology: In research related to enzyme inhibition and the renin-angiotensin-aldosterone system.

Medicine: For investigating the therapeutic effects and mechanisms of action of angiotensin-converting enzyme inhibitors.

Industry: In the development and quality control of pharmaceutical formulations containing fosinopril sodium

生化分析

Biochemical Properties

Fosinopril-d5 Sodium Salt plays a significant role in biochemical reactions by inhibiting the activity of the angiotensin-converting enzyme (ACE). This enzyme is responsible for the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. By inhibiting ACE, Fosinopril-d5 Sodium Salt reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. The compound interacts with ACE through a binding interaction that inhibits the enzyme’s activity, thereby preventing the conversion of angiotensin I to angiotensin II .

Cellular Effects

Fosinopril-d5 Sodium Salt affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involved in the renin-angiotensin-aldosterone system (RAAS). By inhibiting ACE, Fosinopril-d5 Sodium Salt reduces the production of angiotensin II, which in turn decreases the activation of angiotensin II receptors on cell surfaces. This leads to reduced cell proliferation, decreased production of pro-inflammatory cytokines, and altered gene expression related to blood pressure regulation .

Molecular Mechanism

The molecular mechanism of Fosinopril-d5 Sodium Salt involves its conversion to its active metabolite, fosinoprilat, after administration. Fosinoprilat binds to the active site of ACE, inhibiting its activity. This inhibition prevents the conversion of angiotensin I to angiotensin II, thereby reducing the levels of angiotensin II in the bloodstream. The reduction in angiotensin II levels leads to vasodilation, decreased blood pressure, and reduced workload on the heart .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fosinopril-d5 Sodium Salt change over time due to its stability and degradation. The compound is stable under standard laboratory conditions, but it may degrade over extended periods or under extreme conditions. Long-term studies have shown that Fosinopril-d5 Sodium Salt maintains its inhibitory effects on ACE activity, leading to sustained reductions in angiotensin II levels and consistent blood pressure-lowering effects .

Dosage Effects in Animal Models

The effects of Fosinopril-d5 Sodium Salt vary with different dosages in animal models. At lower doses, the compound effectively inhibits ACE activity and reduces blood pressure without significant adverse effects. At higher doses, Fosinopril-d5 Sodium Salt may cause toxic effects, including hypotension, renal impairment, and electrolyte imbalances. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

Fosinopril-d5 Sodium Salt is involved in metabolic pathways related to the renin-angiotensin-aldosterone system (RAAS). After administration, the compound is rapidly hydrolyzed to its active metabolite, fosinoprilat. Fosinoprilat inhibits ACE, reducing the conversion of angiotensin I to angiotensin II. This inhibition affects metabolic flux and metabolite levels within the RAAS pathway, leading to decreased blood pressure and reduced cardiovascular risk .

Transport and Distribution

Fosinopril-d5 Sodium Salt is transported and distributed within cells and tissues through various mechanisms. The compound is absorbed into the bloodstream and distributed to target tissues, where it exerts its inhibitory effects on ACE. Transporters and binding proteins may facilitate the uptake and localization of Fosinopril-d5 Sodium Salt within specific cellular compartments, enhancing its therapeutic efficacy .

Subcellular Localization

The subcellular localization of Fosinopril-d5 Sodium Salt is primarily within the endoplasmic reticulum and cell membrane, where ACE is predominantly located. The compound’s activity is influenced by its localization, as it needs to be in proximity to ACE to exert its inhibitory effects. Post-translational modifications and targeting signals may direct Fosinopril-d5 Sodium Salt to specific compartments, ensuring its effective interaction with ACE .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Fosinopril-d5 Sodium Salt involves the incorporation of deuterium atoms into the fosinopril sodium molecule. The process typically starts with the synthesis of deuterated intermediates, followed by their conversion into the final product. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at specific positions in the molecule .

Industrial Production Methods: Industrial production of Fosinopril-d5 Sodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques is common to separate and purify the desired compound from by-products and impurities .

化学反应分析

Types of Reactions: Fosinopril-d5 Sodium Salt undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis reaction is particularly significant as it converts the prodrug into its active form, fosinoprilat .

Common Reagents and Conditions:

Hydrolysis: This reaction typically occurs in the presence of water and esterases, converting Fosinopril-d5 Sodium Salt into fosinoprilat.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the compound, although this is less common in practical applications.

Substitution: Nucleophilic substitution reactions can occur under basic conditions, where nucleophiles replace specific groups in the molecule.

Major Products: The primary product of hydrolysis is fosinoprilat, the active form of the drug. Other reactions may yield various oxidized or substituted derivatives, depending on the reagents and conditions used .

作用机制

Fosinopril-d5 Sodium Salt, like its non-deuterated counterpart, is hydrolyzed by esterases to form fosinoprilat. Fosinoprilat is a specific competitive inhibitor of angiotensin-converting enzyme, which catalyzes the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, fosinoprilat reduces the levels of angiotensin II, leading to decreased vasopressor activity and aldosterone secretion. This results in lowered blood pressure and reduced strain on the heart .

相似化合物的比较

Fosinopril Sodium: The non-deuterated form of Fosinopril-d5 Sodium Salt, used for similar therapeutic purposes.

Lisinopril: Another angiotensin-converting enzyme inhibitor, commonly used to treat hypertension and heart failure.

Amlodipine: A calcium channel blocker used for treating high blood pressure and angina.

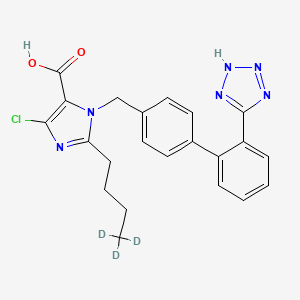

Uniqueness: Fosinopril-d5 Sodium Salt is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can help in tracing the metabolic pathways and understanding the pharmacokinetics of the compound more accurately compared to its non-deuterated counterpart .

属性

CAS 编号 |

1217513-43-3 |

|---|---|

分子式 |

C30H45NNaO7P |

分子量 |

590.684 |

IUPAC 名称 |

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |

InChI 键 |

TVTJZMHAIQQZTL-JAFRFSFDSA-M |

SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |

同义词 |

(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-(phenyl-d5)butyl)phosphinyl]acetyl]-L-proline Sodium Salt; Acecor-d5; Eosinopril-d5; Monopril-d5; SQ 28555-d5; Secorvas-d5; Staril-d5; _x000B_ |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)